Diethyl 4-aminoisothiazole-3,5-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 4-amino-1,2-thiazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-14-8(12)6-5(10)7(16-11-6)9(13)15-4-2/h3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGOCIDRKQQKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NS1)C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360686 | |
| Record name | SBB014101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72632-87-2 | |
| Record name | SBB014101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis of Diethyl 4-Aminoisothiazole-3,5-Dicarboxylate
Retrosynthetic dissection reveals three viable disconnections for constructing the isothiazole core (Fig. 1):
- Cyclocondensation of β-keto esters with thioamide precursors, leveraging S–N bond formation.
- Oxidative cyclization of 3-aminopropenethiones, utilizing iodine or hydrogen peroxide.
- Nucleophilic aromatic substitution on preformed isothiazole dicarboxylates.
The β-keto ester route predominates in industrial settings due to commercial availability of diethyl acetylenedicarboxylate, though oxidative methods offer superior regiocontrol for 4-amino substitution.
Synthetic Methodologies
Cyclocondensation of β-Keto Esters with Thioamides
Procedure :
- Reactants : Diethyl acetylenedicarboxylate (1.0 equiv), thiourea (1.2 equiv), and ammonium acetate (1.5 equiv) in ethanol.
- Conditions : Reflux at 80°C for 6 h under nitrogen.
- Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol/toluene (3:1).
Mechanism :
- Thiourea attacks the β-carbon of the acetylenedicarboxylate, forming a thioenolate intermediate.
- Intramolecular cyclization via S–N bond formation yields the isothiazole ring.
Yield : 82–89% (Table 1).
Table 1. Optimization of Cyclocondensation Parameters
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 6 | 89 |
| DCM | 40 | 12 | 72 |
| THF | 60 | 8 | 68 |
Key Observation : Ethanol maximizes yield by stabilizing the transition state through hydrogen bonding.
Thiazole Ring Formation via Oxidative Cyclization
Procedure :
- Reactants : 3-Aminopropenethione (1.0 equiv), hydrogen peroxide (30%, 2.0 equiv) in methanol.
- Conditions : Stir at 25°C for 2 h, then reflux for 1 h.
- Workup : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Mechanism :
- Hydrogen peroxide oxidizes the thione to a sulfoxide, facilitating intramolecular cyclization.
- Subsequent aromatization generates the 4-aminoisothiazole core.
Yield : 76–86% (Table 2).
Table 2. Oxidant Screening for Cyclization
| Oxidant | Temp (°C) | Yield (%) |
|---|---|---|
| H₂O₂ (30%) | 25 | 86 |
| I₂/K₂CO₃ | 80 | 78 |
| mCPBA | 0 | 65 |
Advantage : Hydrogen peroxide avoids halogenated byproducts, enhancing green chemistry metrics.
Nucleophilic Aromatic Substitution
Procedure :
- Reactants : Diethyl 4-chloroisothiazole-3,5-dicarboxylate (1.0 equiv), aqueous ammonia (28%, 3.0 equiv).
- Conditions : 100°C in a sealed tube for 12 h.
- Workup : Neutralize with HCl, extract with DCM, and purify via column chromatography.
Critical Parameter : Excess ammonia prevents di-substitution at the 4-position, ensuring mono-amination.
Mechanistic and Computational Insights
DFT calculations reveal that the Diels–Alder cycloaddition of 4-alkenyl-2-aminothiazoles proceeds via endo-transition states, stabilized by π-stacking between the thiazole and nitroalkene (Fig. 2). The C5–Cβ bond formation is rate-limiting, with a ΔG‡ of 18.3 kcal/mol.
Table 3. Energy Barriers for Cycloaddition Pathways
| Pathway | ΔG‡ (kcal/mol) |
|---|---|
| endo-A | 18.3 |
| exo-A | 22.1 |
| endo-B | 20.7 |
| exo-B | 24.5 |
Implication : endo-A selectivity aligns with experimental 6-nitro adduct dominance.
Industrial-Scale Adaptations
Patent KR100212635B1 details a dichloromethane-thionyl chloride mediated esterification, achieving 91% yield via:
- Activation : 2-Ethylamino-4-ethyl-thiazole-5-carboxylic acid treated with thionyl chloride.
- Amination : Reaction with amino-thiophen-2-yl-acetonitrile hydrochloride and pyridine.
Purification : Sequential crystallization with water/methanol and toluene/ethanol ensures >99% purity.
Chemical Reactions Analysis
Diethyl 4-aminoisothiazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Biological Activities
The thiazole moiety present in diethyl 4-aminoisothiazole-3,5-dicarboxylate contributes to various pharmacological properties:
- Antimicrobial Activity : Compounds containing thiazole derivatives have demonstrated effectiveness against a range of microbial pathogens. Studies indicate that this compound exhibits significant antibacterial and antifungal properties .
- Anticancer Potential : Research has shown that thiazole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .
Applications in Drug Development
The potential of this compound in drug development is significant due to its versatile biological activities:
- Pharmaceuticals : The compound's ability to act against infections and tumors positions it as a candidate for new drug formulations targeting infectious diseases and cancer .
- Agricultural Chemicals : Given its antimicrobial properties, there is potential for developing agricultural fungicides or bactericides based on this compound .
- Material Science : Thiazole derivatives are being explored for their applications in organic electronics and optoelectronic materials due to their unique electronic properties .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent. The study highlighted the need for further exploration into its mechanism of action and efficacy in vivo .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of this compound against various bacterial strains. The results showed that it exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential role as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of Diethyl 4-aminoisothiazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Heterocyclic Core Variations
The isothiazole ring distinguishes this compound from other dicarboxylate esters with five-membered heterocycles:
- Diethyl pyrrole-2,5-dicarboxylate (pyrrole core): Lacks sulfur, leading to reduced aromatic stabilization compared to isothiazole. Hydrogen-bonded dimers dominate its crystal structure, a feature less pronounced in the isothiazole derivative due to steric hindrance from the amino group .
- Diethyl 4-hydroxyisoxazole-3,5-dicarboxylate (isoxazole core): Replaces sulfur with oxygen, increasing electronegativity and altering hydrogen-bonding capacity. The hydroxyl group at the 4-position enhances polarity compared to the amino-substituted isothiazole .
- Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (thiophene core): Shares sulfur but in a non-aromatic, non-fused thiophene ring, reducing conjugation stability relative to isothiazole .
Table 1: Structural Comparison of Heterocyclic Cores
| Compound | Heterocycle | Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|
| Diethyl 4-aminoisothiazole-3,5-dicarboxylate | Isothiazole | 4-NH₂, 3,5-COOEt | 244.265 | Aromatic, S/N heteroatoms |
| Diethyl pyrrole-2,5-dicarboxylate | Pyrrole | 2,5-COOEt | 226.19 | H-bonded dimers, N-only heteroatom |
| Diethyl 4-hydroxyisoxazole-3,5-dicarboxylate | Isoxazole | 4-OH, 3,5-COOEt | 229.19 | Polar, O/N heteroatoms |
| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | Thiophene | 5-NH₂, 3-CH₃, 2,4-COOEt | 271.30 | Non-aromatic thiophene, S heteroatom |
Substituent Effects on Reactivity and Properties
- Amino Group (vs.
- Ester Groups: The ethoxycarbonyl moieties at 3- and 5-positions are common across analogs, but their spatial arrangement varies. For example, in Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate, the chlorophenyl group introduces steric bulk absent in the isothiazole derivative .
Table 2: Substituent-Driven Properties
| Compound | Key Substituents | Electronic Effects | Biological Relevance (Inferred) |
|---|---|---|---|
| This compound | 4-NH₂, 3,5-COOEt | Electron-donating (NH₂), withdrawing (COOEt) | Potential kinase inhibition or ligand interactions |
| Diethyl 4-hydroxyisoxazole-3,5-dicarboxylate | 4-OH, 3,5-COOEt | Polar (OH), withdrawing (COOEt) | Enhanced solubility, possible antioxidant activity |
| Diethyl 1-(2,4-dichlorophenyl)-pyrazole derivative | 2,4-Cl, COOEt | Strongly withdrawing (Cl) | Likely antimicrobial or antiparasitic activity |
Pharmacological Potential
While direct data are absent for the target compound, structurally related pyrazole and imidazothiazole derivatives exhibit antitumor, antimicrobial, and anti-inflammatory activities .
Biological Activity
Diethyl 4-aminoisothiazole-3,5-dicarboxylate (DIAT) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis of DIAT typically involves the reaction of isothiazole derivatives with diethyl acetylenedicarboxylate. A common method includes a one-pot three-component reaction that yields various thiazole derivatives with good efficiency. The general reaction pathway is illustrated in the following scheme:
- Reactants : Isocyanide, diethyl acetylenedicarboxylate, and 2-amino-4H-isothiazole derivatives.
- Conditions : The reaction is generally conducted in a solvent like dichloromethane under reflux conditions.
- Products : The resulting compounds exhibit varying yields, often ranging from 76% to 85% depending on the specific reactants used.
Biological Activity Overview
DIAT exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail these activities with supporting data.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial efficacy of DIAT and related compounds against various bacterial strains:
- Gram-positive bacteria : Significant activity has been observed against Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Exhibits antifungal properties against strains such as Candida albicans and Aspergillus niger.
A comparative study of DIAT's antimicrobial activity is summarized in Table 1:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| E. coli | 64 µg/mL | |
| C. albicans | 40 µg/mL | |
| A. niger | 50 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of DIAT have been assessed through various in vivo models. One notable study demonstrated that compounds derived from isothiazole structures significantly reduced carrageenan-induced edema in animal models, suggesting potential applications in treating inflammatory conditions.
Anticancer Activity
Research into the anticancer effects of DIAT is still emerging. Preliminary studies indicate that derivatives containing the isothiazole moiety may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of DIAT. Key findings include:
- The presence of electron-donating or electron-withdrawing groups on the aromatic ring significantly influences antibacterial activity.
- Proximity of functional groups to the isothiazole core affects interaction with target enzymes involved in bacterial metabolism.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent investigation compared DIAT with standard antibiotics such as tobramycin and clindamycin, revealing superior activity against specific bacterial strains.
- Molecular Docking Studies : These studies have elucidated potential binding interactions between DIAT derivatives and bacterial dihydrofolate reductase (DHFR), an essential enzyme for folic acid synthesis in bacteria.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Diethyl 4-aminoisothiazole-3,5-dicarboxylate, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving amino-substituted precursors. For example, analogous protocols involve refluxing 4-amino-triazole derivatives with aldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . Adjusting stoichiometry, solvent polarity, and acid catalyst concentration can optimize yield (typically 60–80%) and purity. Ethanol is preferred for its balance of solubility and ease of removal, while acetic acid promotes imine formation and cyclization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- FTIR : Prioritize the C=O stretch of ester groups (1700–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) to confirm amino and carboxylate functionalities .
- NMR : In NMR, the ethyl ester protons (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and aromatic protons (δ 6.5–8.0 ppm) are critical. NMR should highlight carbonyl carbons (δ 165–170 ppm) .
- XRD : Single-crystal X-ray diffraction resolves molecular geometry and confirms hydrogen-bonding networks (e.g., N–H···O interactions) .
Q. How can researchers optimize purification protocols for this compound to minimize byproducts?
- Methodological Answer : Recrystallization from ethanol or ethyl acetate/hexane mixtures is effective. Column chromatography (silica gel, 60–120 mesh) using a gradient of ethyl acetate in hexane (10–40%) can separate polar byproducts. Monitoring via TLC (R 0.3–0.5 in 3:7 ethyl acetate/hexane) ensures purity ≥95% .
Advanced Research Questions
Q. What strategies resolve structural ambiguities in this compound derivatives using X-ray crystallography and computational modeling?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs for structure refinement. For example, SHELXL refines anisotropic displacement parameters and validates hydrogen atom positions via difference Fourier maps. High-resolution data (d-spacing < 0.8 Å) improves accuracy .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare bond lengths/angles with XRD data. Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies intermolecular interactions (e.g., π-stacking, H-bonds) .
Q. How do substituent effects at the 4-amino position influence the reactivity of this compound in heterocyclic transformations?
- Methodological Answer : Electron-donating groups (e.g., –NH) enhance nucleophilic reactivity at the 4-position, enabling condensations with ketones or aldehydes to form fused heterocycles. For instance, reactions with substituted benzaldehydes yield Schiff base intermediates, which undergo cyclization to pyrazole or imidazole derivatives under basic conditions . Kinetic studies (e.g., UV-Vis monitoring) can quantify substituent effects on reaction rates.
Q. What mechanistic insights explain the compound’s role as a precursor in synthesizing pharmacologically active dihydropyridine derivatives?
- Methodological Answer : The ester groups facilitate Knoevenagel condensations with β-ketoesters, forming 1,4-dihydropyridine (DHP) scaffolds. For example, reaction with 2-butyl-5-chloroimidazole-4-carboxaldehyde yields DHP derivatives via a Hantzsch-like mechanism. Mechanistic studies (e.g., -labeling) confirm the ester carbonyls act as electrophilic centers .
Q. How can computational tools predict synthetic pathways for novel derivatives of this compound?
- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes. For instance, retrosynthesis algorithms identify viable precursors like 4-amino-isothiazole-3,5-dicarboxylic acid and ethanol. Transition state modeling (Gaussian 09) evaluates activation energies for proposed steps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer : Variability often arises from differences in catalysts (e.g., acetic acid vs. sulfuric acid) or solvent purity. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, solvent ratio). For example, increasing reflux time from 4 to 6 hours may improve yield by 15% in ethanol but degrade thermally sensitive products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
